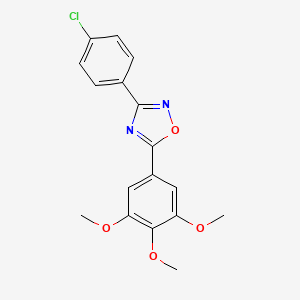![molecular formula C13H10FN5 B5543557 2-{[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PYRIDINE](/img/structure/B5543557.png)
2-{[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PYRIDINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}pyridine is a heterocyclic compound that features a pyridine ring substituted with a tetrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both fluorophenyl and tetrazole groups imparts unique chemical and physical properties, making it a valuable target for synthesis and study.
Applications De Recherche Scientifique
2-{[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound’s properties make it useful in the development of advanced materials and chemical sensors.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}pyridine typically involves the formation of the tetrazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of a hydrazine derivative with a nitrile compound under acidic conditions to form the tetrazole ring. This intermediate is then reacted with a pyridine derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the tetrazole ring and its subsequent attachment to the pyridine ring. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the tetrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[5-(2-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}pyridine
- 2-{[5-(2-Bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}pyridine
- 2-{[5-(2-Methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}pyridine
Uniqueness
2-{[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}pyridine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more stable and potentially more effective in biological applications compared to its chlorinated, brominated, or methylated analogs.
Propriétés
IUPAC Name |
2-[[5-(2-fluorophenyl)tetrazol-2-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5/c14-12-7-2-1-6-11(12)13-16-18-19(17-13)9-10-5-3-4-8-15-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOIUNZABPKEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Dimethylphenoxy)-N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-EN-1-ylidene]acetohydrazide](/img/structure/B5543480.png)
![3-(2-furyl)acrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5543490.png)
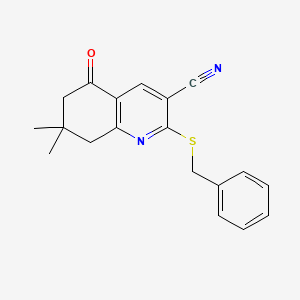
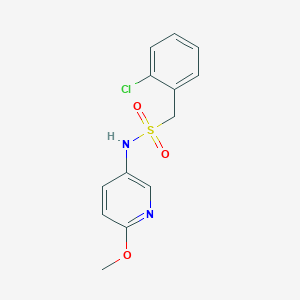
![3,4,5-trimethoxy-N-[2-(propan-2-yloxy)phenyl]benzamide](/img/structure/B5543512.png)
![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)
![(1S,5R)-6-(3-methylbut-2-enyl)-3-(2-methylimidazo[1,2-a]pyrimidine-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)
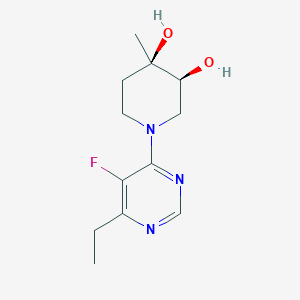
![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5543544.png)
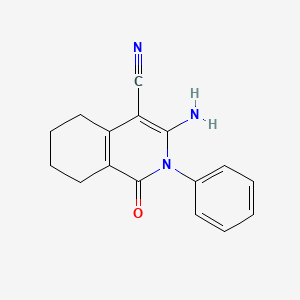
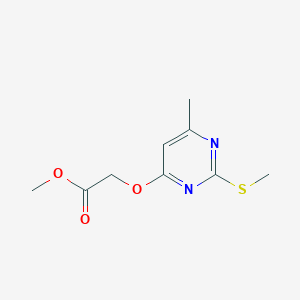
![5-cyclohexyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5543567.png)
